N-(4-ethylphenyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceuticals due to its biological activity and structural properties.
The compound can be synthesized through various chemical methods, including electrochemical processes and traditional organic synthesis techniques. Its derivatives have been explored in numerous studies for their therapeutic potential, especially in targeting specific biological pathways.
N-(4-ethylphenyl)benzenesulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. This classification is significant in medicinal chemistry, where sulfonamides serve as important pharmacophores.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds.
N-(4-ethylphenyl)benzenesulfonamide features a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with an ethyl group on the para position relative to the sulfonamide linkage. The molecular formula is CHNOS, and its molecular weight is approximately 239.32 g/mol.
N-(4-ethylphenyl)benzenesulfonamide can undergo various chemical reactions:
The reactivity of N-(4-ethylphenyl)benzenesulfonamide is influenced by the electron-donating effects of the ethyl group and the electron-withdrawing nature of the sulfonamide group, which can stabilize intermediates during reactions.
N-(4-ethylphenyl)benzenesulfonamide exhibits biological activity primarily through inhibition of specific enzymes or receptors involved in disease processes. For instance, it may act as an inhibitor of carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and fluid secretion .
Research indicates that derivatives of benzenesulfonamides can exhibit varying degrees of enzyme inhibition, with some compounds showing selective inhibition against certain isoforms over others . This selectivity is critical for reducing side effects and enhancing therapeutic efficacy.
N-(4-ethylphenyl)benzenesulfonamide and its derivatives have significant applications in medicinal chemistry:
N-(4-Ethylphenyl)benzenesulfonamide (CAS No. 92961-34-7) is a secondary sulfonamide featuring a benzenesulfonyl group linked to a 4-ethylaniline moiety via a sulfur–nitrogen bond. Its systematic IUPAC name is N-(4-ethylphenyl)benzenesulfonamide, with alternative designations including benzenesulfonamide, N-(4-ethylphenyl)- and 4-ethyl-N-phenylbenzenesulfonamide [4] [8]. The molecular formula is C₁₄H₁₅NO₂S, corresponding to a molecular weight of 261.34 g/mol [4] [8]. Structurally, it belongs to the N-arylbenzenesulfonamide class, characterized by a sulfonamide bridge (–SO₂NH–) connecting two aromatic rings. Crystallographic studies of analogous N-arylbenzenesulfonamides reveal a twisted conformation at the S–N bond, with typical C–S–N–C torsion angles of 73–80° and dihedral angles of 36–78° between aromatic planes [6]. This non-planar geometry influences intermolecular interactions and packing efficiency in solid states.
Table 1: Nomenclature and Physicochemical Properties of N-(4-ethylphenyl)benzenesulfonamide
Property | Value |
---|---|
Systematic Name | N-(4-ethylphenyl)benzenesulfonamide |
CAS Registry Number | 92961-34-7 |
Molecular Formula | C₁₄H₁₅NO₂S |
Molecular Weight | 261.34 g/mol |
Boiling Point | 403.1°C at 760 mmHg |
Density | 1.236 g/cm³ |
Refractive Index | 1.609 |
SMILES | O=S(C1=CC=CC=C1)(NC2=CC=C(CC)C=C2)=O |
Benzenesulfonamide research originated in the early 20th century with the discovery of Prontosil, the first sulfonamide antibiotic. This breakthrough demonstrated the capacity of sulfonamides to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis [3]. Subsequent structural diversification revealed broader pharmacological potential beyond antimicrobial activity. By the 1980s, benzenesulfonamides were established as carbonic anhydrase inhibitors for managing glaucoma and epilepsy [3]. The 21st century marked a pivotal shift toward targeted therapies, exemplified by the strategic development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. These compounds emerged from scaffold-hopping efforts to overcome limitations of steroidal analogues like mifepristone [2]. Concurrently, synthetic innovations enabled access to complex derivatives, including chalcone-sulfonamide hybrids evaluated for anticancer activity [3]. N-(4-Ethylphenyl)benzenesulfonamide itself gained prominence as a synthetic intermediate and structural motif in medicinal chemistry, reflecting the scaffold’s versatility in drug discovery pipelines.
This compound serves dual roles as a pharmacophore precursor and industrial building block. Medicinally, its derivatives demonstrate potent PR-antagonistic activity, with lead compounds like the 3-trifluoromethyl analogue (IC₅₀ = 0.17 μM) showing promise for treating uterine leiomyoma, endometriosis, and hormone-dependent cancers [2]. Structure-activity relationship (SAR) studies emphasize the criticality of the N-aryl substitution pattern: 4-ethylphenyl enhances membrane permeability and bioavailability compared to smaller alkyl or polar groups [4] [7]. Additionally, chalcone-sulfonamide hybrids derived from similar cores exhibit anti-proliferative effects against HepG2 and MCF-7 cancer cells (IC₅₀ = 3.21–8.54 μM), likely through kinase inhibition or tubulin disruption [3]. Industrially, the compound’s sulfonamide group facilitates hydrogen bonding in polymers and dyes, enhancing thermal stability in materials science [3] [8]. Its electrophilic sulfonyl chloride precursor also enables conjugation with amines and phenols, supporting applications in agrochemicals and specialty chemicals.
Table 2: Key Medicinal Derivatives and Biological Activities
Derivative Structure | Biological Target | Activity (IC₅₀/EC₅₀) | Source |
---|---|---|---|
N-(4-Phenoxyphenyl)-3-CF₃-benzenesulfonamide | Progesterone Receptor | 0.17 μM (Antagonism) | [2] |
(E)-N-(4-(3-(4-Bromophenyl)acryloyl)phenyl)-4-methylbenzenesulfonamide | HepG2/MCF-7 Cancer Cells | 3.21–8.54 μM (Cytotoxicity) | [3] |
2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide | Analgesia/Antipyresis | Comparable to acetaminophen | [7] |
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4